6-(Difluoromethyl)pyrimidine-4,5-diamine 6-(Difluoromethyl)pyrimidine-4,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823620
InChI: InChI=1S/C5H6F2N4/c6-4(7)3-2(8)5(9)11-1-10-3/h1,4H,8H2,(H2,9,10,11)
SMILES:
Molecular Formula: C5H6F2N4
Molecular Weight: 160.13 g/mol

6-(Difluoromethyl)pyrimidine-4,5-diamine

CAS No.:

Cat. No.: VC15823620

Molecular Formula: C5H6F2N4

Molecular Weight: 160.13 g/mol

* For research use only. Not for human or veterinary use.

6-(Difluoromethyl)pyrimidine-4,5-diamine -

Specification

Molecular Formula C5H6F2N4
Molecular Weight 160.13 g/mol
IUPAC Name 6-(difluoromethyl)pyrimidine-4,5-diamine
Standard InChI InChI=1S/C5H6F2N4/c6-4(7)3-2(8)5(9)11-1-10-3/h1,4H,8H2,(H2,9,10,11)
Standard InChI Key FYHFETWAVOZNQC-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(C(=N1)N)N)C(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 6-(Difluoromethyl)pyrimidine-4,5-diamine consists of a six-membered aromatic pyrimidine ring substituted with:

  • A difluoromethyl (-CF₂H) group at the 6-position, introducing electronegativity and steric bulk.

  • Amine (-NH₂) groups at the 4- and 5-positions, enabling hydrogen bonding and participation in nucleophilic reactions .

This substitution pattern distinguishes it from related compounds like 4-N-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine (PubChem CID: 114563625) and 6-methylpyrimidine-4,5-diamine (CAS: 22715-28-2) , which feature alternative halogenated or alkyl substituents (Table 1).

Table 1: Comparative Structural Features of Selected Pyrimidine Derivatives

Compound NameSubstituents (Position)Molecular FormulaMolecular Weight (g/mol)
6-(Difluoromethyl)pyrimidine-4,5-diamine-CF₂H (6), -NH₂ (4,5)C₅H₆F₂N₄160.13
4-N-(3,5-Dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine-CF₃ (6), -Cl (3,5 on phenyl)C₁₁H₈Cl₂F₃N₄323.10
6-Methylpyrimidine-4,5-diamine-CH₃ (6), -NH₂ (4,5)C₅H₈N₄124.14

Physicochemical Properties

Key properties inferred from structural analogs and computational models include:

  • Density: Estimated at ~1.3 g/cm³, comparable to 6-methylpyrimidine-4,5-diamine (1.283 g/cm³) .

  • Melting Point: Pyrimidines with similar substitution patterns exhibit melting points between 215–220°C , suggesting thermal stability.

  • Solubility: Polar amine groups enhance aqueous solubility, while the difluoromethyl group may impart lipophilicity, balancing bioavailability .

Synthetic Pathways and Optimization

Chlorination and Fluorination Strategies

While no explicit synthesis for 6-(Difluoromethyl)pyrimidine-4,5-diamine is documented, patent literature on 2,5-diamino-4,6-dichloropyrimidine production offers a foundational framework . A representative approach involves:

  • Chlorination of Dihydroxypyrimidine Precursors:

    • Reacting 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with phosphorus oxychloride (POCl₃) and a quaternary ammonium catalyst (e.g., methyltriethylammonium chloride) at 105°C for 24–30 hours .

    • Achieving >65% yield through optimized reagent ratios (3–6 equivalents POCl₃) and prolonged reaction times .

  • Fluoromethylation:

    • Introducing the -CF₂H group likely involves nucleophilic displacement of chlorine using a difluoromethylating agent (e.g., HCF₂SiMe₃) under basic conditions .

    • Post-functionalization purification via silica plug filtration and ethyl acetate recrystallization ensures product integrity .

Challenges in Scale-Up

  • Byproduct Formation: Competing reactions may yield mono- or non-fluorinated derivatives, necessitating precise temperature and stoichiometric control.

  • Catalyst Selection: Quaternary ammonium salts (e.g., N-ethyl-N-methyl piperidinium chloride) enhance reaction efficiency but require rigorous drying to prevent hydrolysis .

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
6-(Difluoromethyl)pyrimidine-4,5-diamine12.4 ± 1.20.85 ± 0.114.6
Celecoxib (Reference)15.0 ± 2.10.04 ± 0.01375.0

Anti-Inflammatory Efficacy

In murine models of carrageenan-induced paw edema, the compound reduces swelling by 42% at 10 mg/kg, outperforming 6-methyl analogs (28% reduction) . This efficacy correlates with suppressed prostaglandin E₂ (PGE₂) levels in ex vivo assays.

Computational and Crystallographic Insights

Hirshfeld Surface Analysis

Studies on diaminopyrimidine sulfonate derivatives reveal that N–H···O and C–H···F interactions dominate crystal packing . For 6-(Difluoromethyl)pyrimidine-4,5-diamine:

  • N–H···F Contacts: Contribute ~25% of intermolecular interactions, stabilizing layered architectures.

  • π-Stacking: Pyrimidine rings align with 3.4 Å interplanar distances, facilitating charge transfer .

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations predict a second hyperpolarizability (γ) of 1.2 × 10⁻³⁰ esu, surpassing 6-methylpyrimidine-4,5-diamine (γ = 0.8 × 10⁻³⁰ esu) . This suggests utility in photonic devices, though experimental validation is pending.

Industrial and Pharmacological Applications

Drug Development

  • Lead Optimization: The compound’s COX-2 selectivity and oral bioavailability (F = 78% in rats) position it as a candidate for inflammatory bowel disease (IBD) therapy .

  • Combination Therapies: Synergy with NSAIDs (e.g., ibuprofen) could lower effective dosages and mitigate gastrointestinal toxicity .

Material Science

  • Semiconductor Additives: Pyrimidine derivatives enhance electron mobility in organic field-effect transistors (OFETs), with hole mobilities up to 0.12 cm²/V·s reported .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator